molecular formula C7H3Cl2F3O B1410346 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene CAS No. 1804884-30-7

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene

Cat. No.: B1410346
CAS No.: 1804884-30-7
M. Wt: 231 g/mol
InChI Key: DIGAMRXNZPOESB-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,4-dichlorobenzene.

    Methoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the formation of by-products.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecules with extended conjugation.

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-difluoromethoxybenzene
  • 1,4-Dichloro-2-fluorobenzene
  • 1,4-Difluoro-2-chlorobenzene

Uniqueness

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-2-6(13-7(11)12)4(9)1-5(3)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGAMRXNZPOESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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